N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide
Overview
Description
N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide is a complex organic compound with a unique structure that combines a benzoxazole ring, a methoxyphenyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The methoxyphenyl group is then introduced via electrophilic aromatic substitution. The final step involves the formation of the carbamothioyl linkage and the attachment of the phenylacetamide moiety through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamothioyl group can be reduced to form a thiol.
Substitution: The benzoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, potentially disrupting replication and transcription processes. The methoxyphenyl group may enhance the compound’s binding affinity to certain proteins, while the carbamothioyl linkage can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- **N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-nitrobenzamide
- **4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide is unique due to its combination of a benzoxazole ring and a phenylacetamide moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-28-18-10-7-16(8-11-18)22-25-19-14-17(9-12-20(19)29-22)24-23(30)26-21(27)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H2,24,26,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURFNOHTPMOKEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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